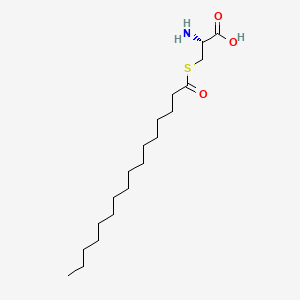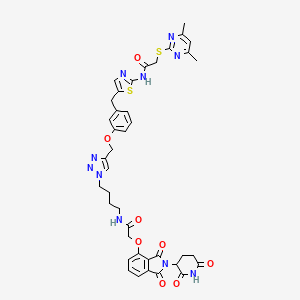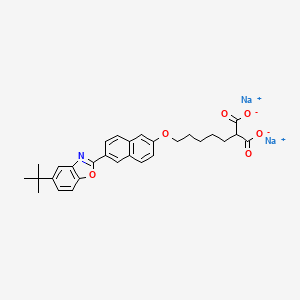
s-Palmitoyl cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Palmitoyl cysteine is an important dynamic post-translational modification of cysteine residues within proteins.
Applications De Recherche Scientifique
Protein Palmitoylation Dynamics and Regulation
S-palmitoylation, involving the reversible attachment of palmitic acid to cysteine residues, plays a crucial role in dynamic protein functions. Martin et al. (2011) developed a method to map global protein palmitoylation events, distinguishing between stable and rapidly turning over palmitoylated proteins (Martin et al., 2011). Smotrys and Linder (2004) highlighted the regulation of palmitoylation through protein acyltransferases and acylthioesterases, affecting protein interactions and enzyme activity (Smotrys & Linder, 2004).
Palmitoylation in Cell Signaling and Disease
Zhang et al. (2020) found that S-palmitoylation of STAT3 promotes T H 17 cell differentiation and is implicated in inflammatory diseases such as IBD (Zhang et al., 2020). Shipston (2011) described the role of palmitoylation in regulating ion channel physiology, influencing various stages of ion channel life cycle and their regulation by signaling pathways (Shipston, 2011).
Intracellular Dynamics and Trafficking
Salaun et al. (2010) explored the spatiotemporal dynamics of protein palmitoylation, indicating its influence on protein functionality, membrane interactions, and intracellular sorting (Salaun et al., 2010). Greaves et al. (2009) discussed palmitoylation's role in protein trafficking and localization within membrane microdomains (Greaves et al., 2009).
Mechanism of Protein Palmitoylation
Mitchell et al. (2006) reviewed the genetic and biochemical evidence for the palmitoyltransferase activity of DHHC proteins in mediating protein palmitoylation (Mitchell et al., 2006). Conibear and Davis (2010) discussed the dynamic nature of palmitoylation and depalmitoylation in various cellular contexts (Conibear & Davis, 2010).
Propriétés
Numéro CAS |
114507-35-6 |
|---|---|
Nom du produit |
s-Palmitoyl cysteine |
Formule moléculaire |
C19H37NO3S |
Poids moléculaire |
359.56 |
Nom IUPAC |
(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |
Clé InChI |
FRAMWPHPFIXRCP-KRWDZBQOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
S-Palmitoyl cysteine; L-Cysteine, hexadecanoate (ester); L-Cysteine, S-(1-oxohexadecyl)-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)



![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)


![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)